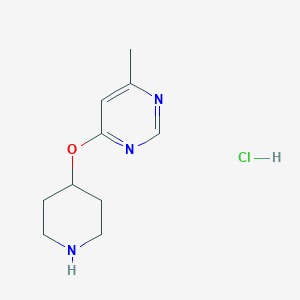

4-Methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride

CAS No.: 1389315-13-2

Cat. No.: VC7838535

Molecular Formula: C10H16ClN3O

Molecular Weight: 229.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1389315-13-2 |

|---|---|

| Molecular Formula | C10H16ClN3O |

| Molecular Weight | 229.71 |

| IUPAC Name | 4-methyl-6-piperidin-4-yloxypyrimidine;hydrochloride |

| Standard InChI | InChI=1S/C10H15N3O.ClH/c1-8-6-10(13-7-12-8)14-9-2-4-11-5-3-9;/h6-7,9,11H,2-5H2,1H3;1H |

| Standard InChI Key | CZZZGZLNZCHREQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=N1)OC2CCNCC2.Cl |

| Canonical SMILES | CC1=CC(=NC=N1)OC2CCNCC2.Cl |

Introduction

Structural and Chemical Properties

The molecular formula of 4-methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride is C10H16ClN3O, with a molar mass of 229.71 g/mol. The pyrimidine ring serves as a planar aromatic scaffold, while the piperidin-4-yloxy group introduces a stereochemically flexible substituent. The hydrochloride salt stabilizes the compound via ionic interactions, improving its crystallinity and solubility in polar solvents .

Key structural features influencing its reactivity and binding interactions include:

-

Methyl group at position 4: Enhances lipophilicity and may participate in hydrophobic interactions with target proteins.

-

Piperidin-4-yloxy group at position 6: The oxygen atom bridges the pyrimidine ring and the piperidine nitrogen, enabling hydrogen bonding with biological targets. The piperidine ring’s chair conformation allows for stereoselective interactions .

Synthesis and Optimization

Synthetic Routes

The compound can be synthesized through nucleophilic aromatic substitution (NAS) reactions. A typical route involves:

-

Chloropyrimidine precursor: 4-Methyl-6-chloropyrimidine reacts with piperidin-4-ol under basic conditions (e.g., K2CO3) to form the ether linkage.

-

Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Microwave-assisted synthesis, as demonstrated for analogous pyrimidines, reduces reaction times from hours to minutes while improving yields .

Physicochemical Profiling

Calculated physicochemical parameters (e.g., cLogP = 3.84) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility. The hydrochloride salt further improves solubility (>10 mg/mL in water), critical for in vitro assays .

Biological Activity and Mechanism of Action

Enzyme Inhibition

Structural analogs of 4-methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride exhibit potent inhibition of N-acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme in the endocannabinoid biosynthesis pathway. For example:

-

Compound 2 (a morpholine-substituted analog): Displays a pIC50 of 6.09 ± 0.04 against NAPE-PLD .

-

LEI-401 (a piperidine-substituted lead compound): Achieves pIC50 = 7.14 ± 0.04 (IC50 = 72 nM), highlighting the importance of piperidine ring substitution .

The piperidin-4-yloxy group in 4-methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride likely engages in hydrogen bonding with catalytic residues (e.g., Asp or Glu) in the enzyme’s active site, analogous to LEI-401 .

Receptor Interactions

Pyrimidine derivatives with piperidine substituents show affinity for G-protein-coupled receptors (GPCRs) and ion channels. For instance:

-

3-Phenylpiperidine analogs: Modulate serotonin and dopamine receptors, suggesting potential neurological applications .

-

Hydroxypyrrolidine derivatives: Enhance selectivity for cannabinoid receptors CB1/CB2 due to stereoelectronic effects .

Comparative Analysis with Structural Analogs

The table below contrasts 4-methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride with key analogs studied in recent literature:

Key observations:

-

Piperidine vs. morpholine: Piperidine substituents (e.g., LEI-401) improve potency by 10-fold compared to morpholine, likely due to better hydrophobic pocket occupancy .

-

Methyl group: Enhances metabolic stability compared to halogenated analogs .

Pharmacological Applications

Neurological Disorders

NAPE-PLD inhibitors like LEI-401 reduce anandamide levels, modulating emotional behavior in preclinical models . The piperidin-4-yloxy moiety in 4-methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride could similarly regulate endocannabinoid signaling, offering potential for treating anxiety or depression.

Anti-Inflammatory Agents

Pyrimidine-based inhibitors suppress phospholipase A2 (PLA2) and cyclooxygenase-2 (COX-2), mitigating inflammation . The compound’s solubility profile makes it suitable for intravenous formulation in acute settings.

Future Research Directions

-

Crystallographic Studies: Co-crystallization with NAPE-PLD or GPCRs would clarify binding modes and guide optimization.

-

In Vivo Pharmacokinetics: Assess bioavailability and blood-brain barrier penetration in rodent models.

-

Toxicology Profiling: Evaluate hepatotoxicity and off-target effects using high-throughput screening.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume